molecular formula C₁₂H₂₂O₁₁ B130068 6-O-b-D-Glucopyranosyl-D-glucose CAS No. 554-91-6

6-O-b-D-Glucopyranosyl-D-glucose

Cat. No.: B130068
CAS No.: 554-91-6
M. Wt: 342.3 g/mol
InChI Key: AYRXSINWFIIFAE-UDKQPYHCSA-N
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Description

6-O-b-D-Glucopyranosyl-D-glucose is a disaccharide composed of two units of D-glucose joined with a β(1→6) linkage. It is a white crystalline solid that is soluble in water or hot methanol. This compound is incorporated into the chemical structure of crocin, the compound that gives saffron its color. It is also a product of the caramelization of glucose .

Mechanism of Action

Target of Action

The primary target of 6-O-b-D-Glucopyranosyl-D-glucose, also known as Gentiobiose, is the fMLP-induced superoxide generation . This target plays a crucial role in the body’s immune response, particularly in the process of phagocytosis, where superoxide radicals are produced to destroy pathogens.

Mode of Action

Gentiobiose interacts with its target by strongly inhibiting the generation of superoxide radicals induced by fMLP . This interaction results in a decrease in the production of these reactive oxygen species, thereby reducing oxidative stress within the body.

Pharmacokinetics

It is known that the compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone . This suggests that Gentiobiose may have good bioavailability, as its solubility can facilitate absorption and distribution within the body.

Result of Action

The primary molecular and cellular effect of Gentiobiose’s action is the reduction of superoxide radical production . This can lead to a decrease in oxidative stress within cells, which may have various beneficial effects, including protection against cellular damage and modulation of inflammatory responses.

Action Environment

The action, efficacy, and stability of Gentiobiose can be influenced by various environmental factors. For instance, the compound’s solubility in various organic solvents suggests that its action may be influenced by the lipid content of the environment . Furthermore, factors such as pH and temperature could potentially impact the stability and efficacy of Gentiobiose, although specific data on these aspects is currently lacking.

Biochemical Analysis

Comparison with Similar Compounds

    Cellobiose: Another disaccharide composed of two glucose units but joined with a β(1→4) linkage.

    Maltose: A disaccharide with two glucose units joined by an α(1→4) linkage.

    Lactose: Composed of glucose and galactose units joined by a β(1→4) linkage.

Uniqueness: 6-O-b-D-Glucopyranosyl-D-glucose is unique due to its β(1→6) linkage, which imparts different physical and chemical properties compared to other disaccharides. This linkage makes it more resistant to human digestive enzymes, making it suitable for use in prebiotic and functional foods .

Properties

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8+,9+,10-,11+,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRXSINWFIIFAE-UDKQPYHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017741
Record name Gentiobiose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

554-91-6
Record name Gentiobiose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=554-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gentiobiose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gentiobiose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gentiobiose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.250
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GENTIOBIOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF30HB040V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-O-b-D-Glucopyranosyl-D-glucose
Reactant of Route 2
6-O-b-D-Glucopyranosyl-D-glucose
Reactant of Route 3
6-O-b-D-Glucopyranosyl-D-glucose
Reactant of Route 4
6-O-b-D-Glucopyranosyl-D-glucose
Reactant of Route 5
6-O-b-D-Glucopyranosyl-D-glucose
Reactant of Route 6
6-O-b-D-Glucopyranosyl-D-glucose

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